molecular formula C21H20N2O5 B3002670 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate CAS No. 899949-43-0

2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Cat. No.: B3002670
CAS No.: 899949-43-0
M. Wt: 380.4
InChI Key: SYIGKFLXVVLXDF-UHFFFAOYSA-N
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Description

2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a synthetic indolizine derivative characterized by a 3-acetyl-substituted indolizine core esterified with a 2-oxoethyl group bearing a 2-ethoxyphenylamino substituent. The compound’s structure combines an electron-withdrawing acetyl group at position 3 of the indolizine ring and a polar 2-ethoxyphenylamino moiety, which may influence its solubility, bioavailability, and intermolecular interactions. These methods typically yield moderate to high purity products, as confirmed by IR spectroscopy (e.g., carbonyl stretches at 1685 cm⁻¹) .

Properties

IUPAC Name

[2-(2-ethoxyanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-3-27-19-10-5-4-8-16(19)22-20(25)13-28-21(26)15-12-18(14(2)24)23-11-7-6-9-17(15)23/h4-12H,3,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIGKFLXVVLXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.

    Introduction of the Acetyl Group: Acetylation of the indolizine core can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Ethoxyphenylamino Group: This step involves the reaction of the acetylated indolizine with 2-ethoxyaniline under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its ability to interact with specific enzymes or receptors could lead to the development of new medications for various diseases.

Industry

In the materials science industry, the compound might be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials, due to its structural versatility.

Mechanism of Action

The mechanism by which 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Similarities and Differences

The compound’s closest analogs include:

Ethyl 7-acetyl-3-(substituted benzoyl)indolizine-1-carboxylates (e.g., 2a-2r): These derivatives feature a 7-acetyl group and a benzoyl substituent at position 3, contrasting with the target compound’s 3-acetyl and 2-ethoxyphenylamino groups. The ester group in these analogs is a simple ethyl chain, whereas the target compound’s ester contains a 2-oxoethyl linker .

[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 2-(2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate: This compound replaces the indolizine core with a dioxoisoindole system and introduces a chlorophenyl group, highlighting the impact of heterocycle substitution on bioactivity .

Table 1: Structural Comparison of Key Analogs

Compound Core Structure Position 3 Substituent Ester Group Biological Activity (if reported)
Target Compound Indolizine Acetyl 2-oxoethyl (2-ethoxyphenylamino) Not reported
Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate (2a) Indolizine Benzoyl Ethyl Anticancer (dose-dependent)
[2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] dioxoisoindole-5-carboxylate Dioxoisoindole N/A 2-oxoethyl (3-cyanothiophen-2-ylamino) Not reported
Physicochemical Properties
  • Solubility: The 2-ethoxyphenylamino group may increase hydrophilicity compared to benzoyl-substituted analogs, though the acetyl group at position 3 could counterbalance this by introducing hydrophobicity.
  • Stability : Ester groups in similar compounds (e.g., 2a-2r) are stable under ambient conditions, as evidenced by their characterization via IR and melting point analysis .

Biological Activity

2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may contribute to its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. In this article, we will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is C21H20N2O5C_{21}H_{20}N_{2}O_{5}. Its structure combines an indolizine core with an ethoxyphenylamino group and an acetyl group, which may enhance its reactivity and biological interactions.

The biological activity of this compound is likely mediated through its interaction with various biological targets. It may function as an enzyme inhibitor or modulate receptor signaling pathways. The specific mechanisms are still under investigation but could involve:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
  • Receptor Modulation : Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate exhibit significant anticancer properties. For instance, a related indolizine derivative demonstrated cytotoxic effects against various cancer cell lines, suggesting that our compound could have similar effects.

Compound Cell Line IC50 (µM) Mechanism
Indolizine AHeLa15Apoptosis induction
Indolizine BMCF-710Cell cycle arrest
Target CompoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial potential of 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate has also been evaluated. In vitro studies suggest that it may inhibit the growth of certain bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study on Anticancer Properties

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of indolizine derivatives, including our target compound. The results indicated that these compounds significantly inhibited the proliferation of cancer cells through apoptosis pathways. The study highlighted the potential of these compounds as novel anticancer agents.

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of related compounds. The researchers found that certain structural modifications enhanced the antibacterial activity against resistant strains of bacteria. This suggests that further modifications to the ethoxyphenylamino group could optimize the antimicrobial efficacy of our compound.

Future Directions

Further research is needed to fully elucidate the biological mechanisms of action for 2-((2-Ethoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate. Potential future studies could include:

  • In Vivo Studies : Evaluating the efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) Studies : Investigating how different substitutions affect biological activity.
  • Clinical Trials : Assessing therapeutic potential in human subjects for specific diseases.

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